

chlorophosphorane Lewis acidity comparison benchmarks

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Compound Focus: Chlorophosphorane

CAS No.: 37231-52-0

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Experimental Protocol: The Gutmann-Beckett Method

The most common experimental method for quantifying Lewis acidity involves using phosphine oxide probes and monitoring the change in the ^{31}P NMR chemical shift upon coordination to a Lewis acid [1] [2]. This is known as the Gutmann-Beckett method.

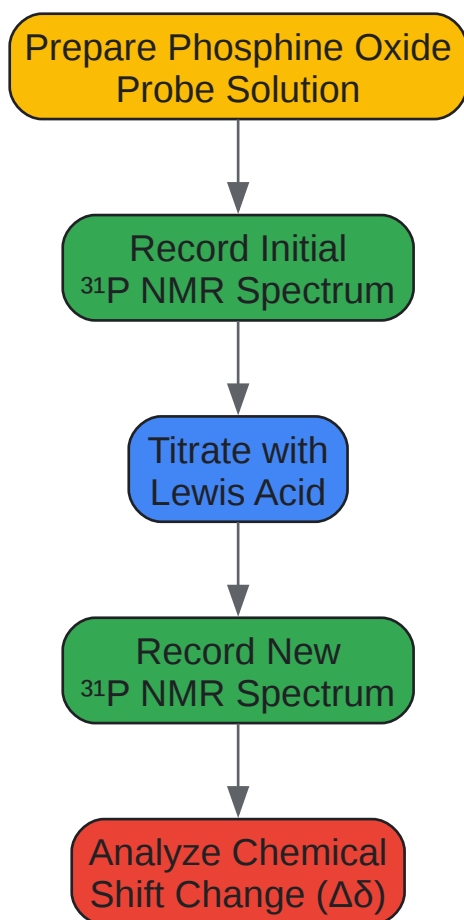
• Key Reagents:

- **Lewis Acids:** The antimony-based system discussed below is SbCl_3 activated by o-chloranil [1].
- **Probes:** Triphenylphosphine oxide (P) is frequently used [1] [2]. For comparative studies, triethyl (E) and trioctyl (O) phosphine oxides are also employed, with **E and O providing a wider dynamic range in NMR response** than P [2].
- **Solvent:** Typically acetonitrile (MeCN) is used for titration studies [2].

• Procedure:

- Prepare a solution of the phosphine oxide probe (e.g., triphenylphosphine oxide) in a dry, deuterated solvent.
- Record the initial ^{31}P NMR spectrum of the probe solution.
- Titrate with incremental additions of the Lewis acid solution.
- After each addition, record the ^{31}P NMR spectrum.
- The downfield chemical shift change ($\Delta\delta$) of the ^{31}P signal is directly related to the strength of the Lewis acid-probe interaction. A larger $\Delta\delta$ indicates greater Lewis acidity [1] [2].

The workflow for this method is summarized in the following diagram:



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Lewis Acidity of the SbCl₃/o-Chloranil System

The SbCl₃/o-chloranil system forms a highly Lewis acidic antimony(V) derivative. The data below illustrates its strength compared to other known Lewis acids, using the Gutmann-Beckett method [1].

Table: Benchmarking Lewis Acidity using ³¹P NMR Chemical Shifts

Lewis Acid	Phosphine Oxide Probe	³¹ P NMR Chemical Shift (δ, ppm)	Key Comparison
SbCl ₃ /o-chloranil adduct (1•OPPh ₃)	Triphenylphosphine oxide (P)	46.1	Comparable to SbCl ₅ (46.3 ppm) [1]
Ph ₃ Sb(catCl) adduct (A•OPPh ₃)	Triphenylphosphine oxide (P)	30.6	Significantly less acidic than 1•OPPh ₃ [1]
PhSbCl ₂ (cat) adduct (2•OPPh ₃)	Triphenylphosphine oxide (P)	43.2	Less acidic than 1•OPPh ₃ [1]
Ph ₂ SbCl(cat) adduct (3•OPPh ₃)	Triphenylphosphine oxide (P)	42.1	Less acidic than 1•OPPh ₃ [1]

Key Findings on the SbCl₃/o-Chloranil System:

- **High Lewis Acidity:** The putative **SbCl₃(catCl) synthon** is calculated to have a higher chloride ion affinity than SbCl₅, suggesting significant Lewis acidity. Its formation is driven by the presence of a stabilizing Lewis base [1].
- **Experimental Evidence:** The ³¹P NMR chemical shift of its triphenylphosphine oxide adduct (46.1 ppm) is nearly identical to that of the SbCl₅ adduct (46.3 ppm), confirming its comparable strength [1].
- **Applications:** This powerful Lewis acid system can be used for **THF polymerization** and **Friedel-Crafts-type alkylation** of benzene using 1-fluorooctane (involving C–F bond activation) [1].

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References

1. Lewis Acidity of the SbCl₃/o-chloranil System - PMC [pmc.ncbi.nlm.nih.gov]
2. Molecular Influences on the Quantification of Lewis Acidity ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [chlorophosphorane Lewis acidity comparison benchmarks].

Smolecule, [2026]. [Online PDF]. Available at:

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